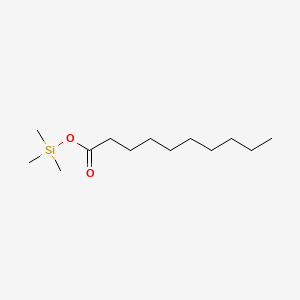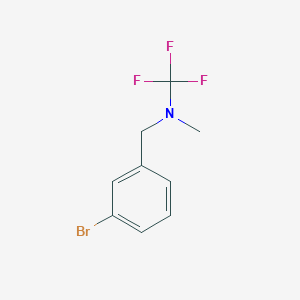
3-(Allylsulfinyl)isoxazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Allylsulfinyl)isoxazole is a heterocyclic compound featuring an isoxazole ring substituted with an allylsulfinyl group. Isoxazoles are known for their diverse biological activities and are commonly found in various pharmaceuticals and agrochemicals . The presence of the allylsulfinyl group adds unique chemical properties to the compound, making it a subject of interest in synthetic and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Allylsulfinyl)isoxazole typically involves the cycloaddition of nitrile oxides with unsaturated compounds, a common method for constructing isoxazole rings . One approach involves the reaction of an allylsulfinyl-substituted nitrile oxide with an alkyne under mild conditions to form the desired isoxazole .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes such as the use of continuous flow reactors for the cycloaddition reactions. These methods ensure high yields and purity while maintaining cost-effectiveness and environmental sustainability .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Allylsulfinyl)isoxazole undergoes various chemical reactions, including:
Oxidation: The allylsulfinyl group can be oxidized to form sulfone derivatives.
Reduction: Reduction of the isoxazole ring can lead to the formation of isoxazoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the isoxazole ring, leading to various functionalized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or sulfonyl chlorides are employed under mild acidic or basic conditions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Isoxazoline derivatives.
Substitution: Functionalized isoxazole derivatives with various substituents.
Applications De Recherche Scientifique
3-(Allylsulfinyl)isoxazole has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 3-(Allylsulfinyl)isoxazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulating the enzyme’s conformation. Additionally, it may interact with cellular receptors, influencing signal transduction pathways and cellular responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoxazole: The parent compound with a simple isoxazole ring.
3-(Methylsulfinyl)isoxazole: Similar structure with a methylsulfinyl group instead of an allylsulfinyl group.
3-(Phenylsulfinyl)isoxazole: Contains a phenylsulfinyl group, offering different chemical properties.
Uniqueness
3-(Allylsulfinyl)isoxazole is unique due to the presence of the allylsulfinyl group, which imparts distinct chemical reactivity and biological activity compared to its analogs. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C6H7NO2S |
|---|---|
Poids moléculaire |
157.19 g/mol |
Nom IUPAC |
3-prop-2-enylsulfinyl-1,2-oxazole |
InChI |
InChI=1S/C6H7NO2S/c1-2-5-10(8)6-3-4-9-7-6/h2-4H,1,5H2 |
Clé InChI |
RGJGFFGBVUKSEJ-UHFFFAOYSA-N |
SMILES canonique |
C=CCS(=O)C1=NOC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-Dimethyl-4-{2-methyl-3-[4-(2-methylbutan-2-yl)phenyl]propyl}morpholine 4-oxide](/img/structure/B13947986.png)
![2-[4-(3,4-Dichlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B13947993.png)
![Bicyclo[3.3.2]decan-2-one](/img/structure/B13947999.png)





![4,6-Methanofuro[3,2-d]pyrimidine](/img/structure/B13948037.png)
![(S)-3-(pyrrolidin-3-yl)-3,4-dihydrobenzo[d][1,2,3]triazine](/img/structure/B13948040.png)

